molecular formula C7H5FN4S B185367 1-(4-fluorophenyl)-1H-tetrazole-5-thiol CAS No. 1544-79-2

1-(4-fluorophenyl)-1H-tetrazole-5-thiol

Cat. No.: B185367
CAS No.: 1544-79-2
M. Wt: 196.21 g/mol
InChI Key: SJCRPJPNUXPIPX-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-1H-tetrazole-5-thiol is a heterocyclic compound that features a tetrazole ring substituted with a fluorophenyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol can be synthesized through several methods. One common approach involves the reaction of 4-fluorobenzyl chloride with sodium azide to form 4-fluorobenzyl azide. This intermediate is then subjected to cyclization with thiourea under acidic conditions to yield the desired tetrazole-thiol compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Fluorophenyl)-1H-tetrazole-5-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-1H-tetrazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The fluorophenyl group enhances the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

    1-(4-Fluorophenyl)-1H-tetrazole: Lacks the thiol group, resulting in different reactivity and applications.

    1-(4-Chlorophenyl)-1H-tetrazole-5-thiol: Substitution of fluorine with chlorine alters the compound’s electronic properties and reactivity.

    1-(4-Fluorophenyl)-1H-tetrazole-5-sulfonic acid: Oxidized form with different chemical behavior and applications.

Uniqueness: 1-(4-Fluorophenyl)-1H-tetrazole-5-thiol is unique due to the presence of both the fluorophenyl and thiol groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .

Biological Activity

1-(4-Fluorophenyl)-1H-tetrazole-5-thiol is a member of the tetrazole family, known for its diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of anti-cancer and antimicrobial agents. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C7H5FN4S
  • CAS Number : 1544-79-2

Biological Activity Overview

This compound exhibits various biological activities, including:

  • Anticancer Activity : Compounds with tetrazole rings have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation.
  • Antimicrobial Activity : Some tetrazole derivatives have shown significant antimicrobial properties against various bacterial strains.

Anticancer Activity

Research indicates that tetrazole derivatives can act as effective antiproliferative agents. For instance, studies on structurally related compounds have demonstrated their ability to inhibit the growth of multiple human cancer cell lines.

Case Study: Antiproliferative Effects

A study focused on a series of 1,5-disubstituted tetrazoles revealed that certain derivatives exhibited IC50 values ranging from 1.3 to 8.1 nM against various cancer cell lines. Notably, the compound with a 4-ethoxyphenyl group showed enhanced activity compared to its analogs, suggesting that modifications at specific positions can significantly influence efficacy .

CompoundIC50 (nM)Cell Line
4l1.3–8.1Various
5b0.3–7.4Various

The mechanism by which this compound exerts its anticancer effects involves:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind at the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells.
  • Induction of Apoptosis : Active compounds have been reported to activate caspases (caspase-3 and caspase-9), initiating programmed cell death pathways .

Antimicrobial Activity

The antimicrobial potential of tetrazole derivatives has also been explored. Some studies indicate that these compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

In vitro tests demonstrated that certain tetrazole derivatives could inhibit bacterial growth effectively, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This suggests their potential as lead compounds in antibiotic development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by:

  • Substituent Variations : The presence of different functional groups at specific positions on the tetrazole ring can enhance or diminish activity.
  • Positioning of Fluorine Atoms : The introduction of fluorine at the para position has been associated with increased potency in anticancer assays.

Properties

IUPAC Name

1-(4-fluorophenyl)-2H-tetrazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN4S/c8-5-1-3-6(4-2-5)12-7(13)9-10-11-12/h1-4H,(H,9,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJCRPJPNUXPIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=S)N=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355570
Record name 1-(4-fluorophenyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1544-79-2
Record name 1-(4-fluorophenyl)-1H-tetrazole-5-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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